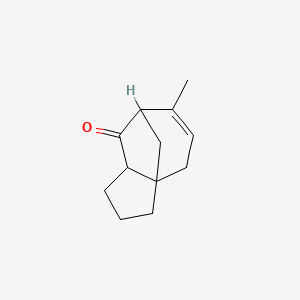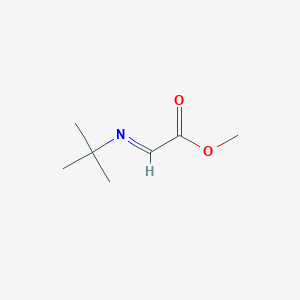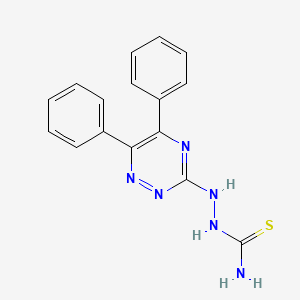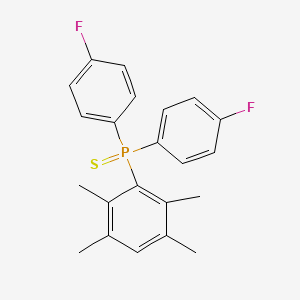
6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one is a complex organic compound with the molecular formula C17H26O. It is also known by other names such as Methyl Cedryl Ketone and Vertofix Coeur . This compound is characterized by its unique tricyclic structure, which includes a methanoazulene core. It is primarily used in the fragrance industry due to its woody and amber-like scent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one typically involves the use of cedarwood oil as a starting material . The process includes several steps:
Isolation of Cedrene: Cedarwood oil is distilled to isolate cedrene, a key intermediate.
Oxidation: Cedrene is then oxidized to form cedryl alcohol.
Acetylation: Cedryl alcohol undergoes acetylation to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale distillation and chemical transformation processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methanoazulene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, which are valuable intermediates in the synthesis of fragrances and other fine chemicals .
Aplicaciones Científicas De Investigación
6-Methyl-1,
Propiedades
| 113248-87-6 | |
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
8-methyltricyclo[5.3.1.01,5]undec-8-en-6-one |
InChI |
InChI=1S/C12H16O/c1-8-4-6-12-5-2-3-10(12)11(13)9(8)7-12/h4,9-10H,2-3,5-7H2,1H3 |
Clave InChI |
SKAGIMFRLFISGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC23CCCC2C(=O)C1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/no-structure.png)




![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)


![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)

